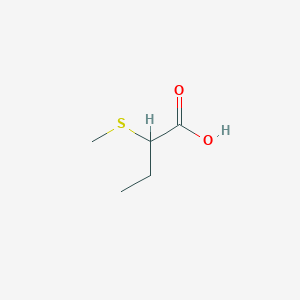
2-(Methylsulfanyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(Methylsulfanyl)butanoic acid involves various chemical strategies. For instance, a study by Danish et al. (2021) describes the synthesis of sulfonamide ligand, which includes complexation with metals, highlighting a method that could potentially be adapted for synthesizing 2-(Methylsulfanyl)butanoic acid derivatives (Danish et al., 2021). Another synthesis approach is demonstrated by Shiraiwa et al. (1998), focusing on the optical resolution of mercaptosuccinic acid, a process relevant for creating stereochemically pure versions of compounds similar to 2-(Methylsulfanyl)butanoic acid (Shiraiwa et al., 1998).
Molecular Structure Analysis
Research on molecular structure often involves X-ray diffraction and spectroscopy. The study by Danish et al. (2021) used single crystal X-ray diffraction to characterize the molecular structure of synthesized compounds, providing insights into the molecular geometry that could be relevant for understanding 2-(Methylsulfanyl)butanoic acid (Danish et al., 2021).
Chemical Reactions and Properties
The reactivity and interaction of 2-(Methylsulfanyl)butanoic acid with other compounds can be inferred from related studies. For example, Wladislaw et al. (2004) explored the sulfanylation reactions of similar sulfanyl compounds, offering insights into the chemical behavior of 2-(Methylsulfanyl)butanoic acid (Wladislaw et al., 2004).
Physical Properties Analysis
Investigations into the physical properties of chemicals similar to 2-(Methylsulfanyl)butanoic acid are crucial for understanding its behavior in various conditions. The study by Carballeira et al. (2005) on the synthesis and toxicity of 2-methylsulfanyl fatty acids provides valuable data on the physical characteristics of these compounds, which can be related to 2-(Methylsulfanyl)butanoic acid (Carballeira et al., 2005).
Chemical Properties Analysis
Understanding the chemical properties of 2-(Methylsulfanyl)butanoic acid requires detailed studies on its reactivity, stability, and interactions with other molecules. The work of Lomov (2019) on synthesizing related compounds offers insights into the chemical properties and reactivity of molecules within the same family as 2-(Methylsulfanyl)butanoic acid (Lomov, 2019).
Applications De Recherche Scientifique
1. Mutagenicity and Carcinogenicity Studies
2-Chloro-4-(methylthio)butanoic acid, a derivative of 2-(methylsulfanyl)butanoic acid, has been identified as a direct-acting mutagen and suspected gastric carcinogen. This compound, isolated from fish preserved with salt and nitrite, forms reactive intermediates, such as 1-methyl-2-thietaniumcarboxylic acid, potentially associated with its mutagenicity (Jolivette, Kende, & Anders, 1998).
2. Chemical Synthesis and Reactivity
Research involving the synthesis of imines from derivatives of 2-(methylsulfanyl)butanoic acid has been conducted, highlighting its utility in chemical synthesis. This work emphasizes the compound's role in forming intermediates for further chemical reactions (Paiva, 2011).
3. Nutritional and Antioxidant Properties
DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), a source of dietary methionine, is known for its role in poultry nutrition. It contributes to antioxidant metabolites such as taurine and glutathione, improving intestinal homeostasis and quality of poultry products (Martín-Venegas, Brufau, Guerrero-Zamora, Mercier, Geraert, & Ferrer, 2013).
4. Cytotoxicity in Cancer Research
2-Methylsulfanyldecanoic acid and 2-methylsulfanyldodecanoic acid, synthesized from methyl decanoate and methyl dodecanoate respectively, have demonstrated cytotoxicity against human leukemia cell lines. These compounds exhibit increased cytotoxicity compared to their non-sulfanyl counterparts, indicating their potential in cancer research (Carballeira, Miranda, Orellano, & González, 2005).
5. Antimicrobial Activity
Acylhydrazones derived from 2-(Methylsulfanyl)butanoic acid have shown strong activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds, possessing an amino acid side chain, are significant in the development of new antimicrobial agents (Tatar, Şenkardeş, Sellitepe, Küçükgüzel, Karaoglu, Bozdeveci, Clercq, Pannecouque, Hadda, & Küçükgüzel, 2016).
Safety and Hazards
The safety information for 2-(Methylsulfanyl)butanoic acid indicates that it is classified as a danger under the GHS05 pictogram . It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mécanisme D'action
Target of Action
It is known that this compound is a precursor in methionine biosynthesis , suggesting that it may interact with enzymes involved in this pathway.
Mode of Action
As a precursor in methionine biosynthesis, it is likely that it is metabolized into methionine, an essential amino acid, in the body . The exact mechanism of this transformation and the subsequent interactions with its targets remain to be elucidated.
Biochemical Pathways
2-(Methylsulfanyl)butanoic acid is involved in the biosynthesis of methionine , an essential amino acid that plays a crucial role in many biological processes. Methionine is a substrate for protein synthesis and is also involved in the methylation of DNA and other molecules, which can affect gene expression and protein function.
Result of Action
The molecular and cellular effects of 2-(Methylsulfanyl)butanoic acid’s action are likely related to its role as a precursor in methionine biosynthesis
Propriétés
IUPAC Name |
2-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMGEAMKZUENRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

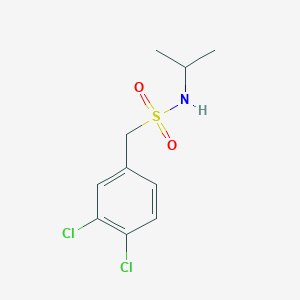

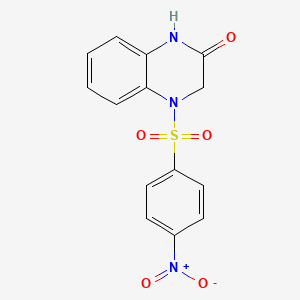

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485397.png)
![ethyl 6-benzyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485399.png)
![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)


![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2485405.png)
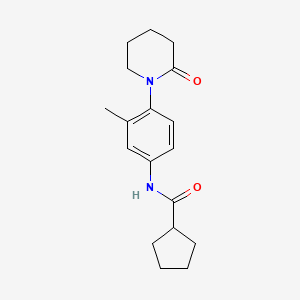

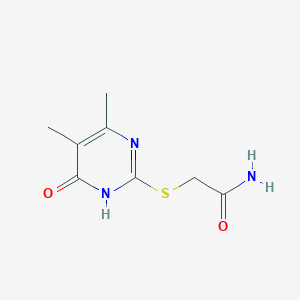
![4-Cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B2485412.png)